molecular formula C21H22N2O2 B2654794 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea CAS No. 1421475-85-5

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea

Cat. No. B2654794
CAS RN: 1421475-85-5
M. Wt: 334.419
InChI Key: SMGQCQOUWCZRLE-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(naphthalen-1-yl)thiourea” is related and has an empirical formula of C18H16N2S with a molecular weight of 292.40 .

Scientific Research Applications

Polymer Development and Chemical Synthesis

Research into the applications of urea derivatives, including compounds similar to 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, has led to significant advancements in polymer development and chemical synthesis. A novel approach employing ionic liquids and microwave irradiation has facilitated the polycondensation of urazole containing 3-hydroxynaphthalene groups with diisocyanates, leading to the creation of new soluble poly(urea-urethane)s. These polymers, characterized by heterocyclic and chromophoric moieties, demonstrate good solubility and potential for diverse applications due to their rapid polymerization and moderate inherent viscosities (Mallakpour & Rafiee, 2007).

Environmental Monitoring

The study of polycyclic aromatic hydrocarbon (PAH) metabolites, such as those derived from naphthalene, has proven crucial for environmental monitoring and human health assessment. Techniques for measuring urinary monohydroxy PAHs (OH-PAHs) have been developed to assess exposure levels in populations, providing a basis for epidemiological studies and risk assessment. This research underscores the significance of understanding the metabolic pathways and environmental impacts of PAHs and related compounds (Li et al., 2008).

Chemical Bonding Studies

Investigations into the association of N-(pyridin-2-yl),N'-substituted ureas with various chemical counterparts have illuminated the effects of substituents on complex formation and hydrogen bonding. Such studies are vital for designing molecules with specific binding characteristics, which is fundamental in drug design and material science. Understanding the substituent effect on the association enhances our ability to manipulate molecular interactions for desired outcomes (Ośmiałowski et al., 2013).

Catalysis and Reaction Mechanisms

Research into the synthesis of 1-amidoalkyl-2-naphthols and isoxazol-5(4H)-ones using 2-hydroxy-5-sulfobenzoic acid as an organocatalyst has provided insights into catalyst efficiency under different conditions. This work contributes to the broader field of catalysis by offering a sustainable and effective method for synthesizing compounds that have potential applications in pharmaceuticals and materials science (Kiyani et al., 2015).

Safety and Hazards

The related compound “1-Benzyl-3-(naphthalen-1-yl)thiourea” has been classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

1-benzyl-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)13-14-22-21(25)23-15-16-7-2-1-3-8-16/h1-12,20,24H,13-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGQCQOUWCZRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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